molecular formula C29H30ClN3O3 B2527655 3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride CAS No. 2097922-37-5

3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride

Cat. No.: B2527655
CAS No.: 2097922-37-5
M. Wt: 504.03
InChI Key: ROEZAKZJLMZHND-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is a quinoline-based compound featuring a 4-ethoxybenzoyl substituent at position 3 and a 4-(4-methoxyphenyl)piperazine group at position 4 of the quinoline core.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3.ClH/c1-3-35-24-12-8-21(9-13-24)29(33)26-20-30-27-7-5-4-6-25(27)28(26)32-18-16-31(17-19-32)22-10-14-23(34-2)15-11-22;/h4-15,20H,3,16-19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEZAKZJLMZHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the ethoxybenzoyl and methoxyphenylpiperazinyl groups. Common reagents and conditions used in these reactions include:

    Quinoline synthesis: Friedländer synthesis or Skraup synthesis.

    Introduction of ethoxybenzoyl group: Friedel-Crafts acylation.

    Introduction of methoxyphenylpiperazinyl group: Nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles.

    Hydrolysis: Acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Anticancer Activity

The compound's structure suggests significant potential in cancer treatment, particularly due to the quinoline core, which is known for its diverse pharmacological properties.

In Vitro Studies

Several studies have evaluated the anticancer properties of quinoline derivatives similar to this compound. For instance:

  • Study Findings : Research indicated that compounds with similar structures exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against various cancer cell lines, suggesting moderate to high anticancer activity.

Neuropharmacological Effects

The piperazine moiety in this compound is associated with neuropharmacological effects, making it a candidate for further investigation in treating neurological disorders.

Dopaminergic Activity

Compounds containing piperazine are known to interact with dopamine receptors, which could be relevant for conditions such as schizophrenia and depression. This suggests that 3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride may have applications in neuropharmacology.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of quinoline derivatives. The findings indicate that structural modifications can enhance antibacterial activity against a range of pathogens.

Case Study Insights

A study evaluating various quinoline derivatives highlighted that specific modifications led to improved antibacterial efficacy against Gram-positive and Gram-negative bacteria. This reinforces the versatility of compounds like this compound in drug development.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structure shares key motifs with several analogs in the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C27H26ClN3O3* ~492 g/mol 3-(4-Ethoxybenzoyl), 4-[4-(4-methoxyphenyl)piperazin-1-yl] High lipophilicity due to ethoxy/methoxy groups; hydrochloride salt improves solubility .
2-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride () C21H24ClN3O 369.89 g/mol 4-methylpiperazine, 4-methoxyphenyl Smaller molecular weight; methyl group on piperazine may reduce steric hindrance .
4-[4-(7-Chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde derivative (QH-03, ) C23H22ClN5O 474.5 g/mol 7-chloroquinoline, benzaldehyde, 4-methoxyphenylhydrazine Chlorine atom enhances electrophilicity; LC/MS m/z = 474.5 (M+1) .
Piperaquine tetraphosphate () C29H32Cl2N6·4H3PO4 927.5 g/mol Bis-quinoline core, piperazine linkages Larger size; used as an antimalarial; phosphate salt improves bioavailability .

*Estimated based on structural similarity.

Key Differentiators and Implications

  • Ethoxy vs.
  • Piperazine Substituents: The 4-methoxyphenyl-piperazine group may confer higher receptor selectivity compared to 2-cyanophenyl or chlorophenoxy variants (), which are associated with broader off-target effects .
  • Therapeutic Potential: Structural similarities to cytotoxic quinolines () and receptor-targeting piperazines () suggest dual applications in oncology and neurology.

Biological Activity

The compound 3-(4-Ethoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Quinoline Core : The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the ethoxybenzoyl and piperazine moieties occurs via nucleophilic substitution methods.
  • Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability.

The detailed synthetic route can be referenced from various chemical literature sources, which provide insights into reaction conditions and yields.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives featuring piperazine groups have shown mild to moderate activity against various pathogenic strains, suggesting a potential application in treating infections .

Anticancer Properties

Research has highlighted the anticancer potential of quinoline derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimalarial Activity

A notable area of interest is the antimalarial activity of quinoline derivatives. Studies have shown that piperazine-substituted quinolines can effectively target the liver stages of malaria parasites, indicating their potential as therapeutic agents in malaria treatment .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the quinoline core and piperazine substituents significantly influence biological activity. Key findings include:

  • Piperazine Substitution : Direct attachment of piperazine to the quinoline core enhances activity compared to those with longer linkers.
  • Aromatic Substituents : The presence of electron-donating groups like methoxy enhances solubility and bioavailability, contributing to increased potency .

Case Study 1: Antimicrobial Testing

In a comparative study, various analogues of quinoline derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with piperazine substitutions exhibited enhanced antibacterial activity compared to their non-piperazine counterparts.

CompoundActivity Against S. aureusActivity Against E. coli
A15 µg/mL20 µg/mL
B10 µg/mL25 µg/mL
C5 µg/mL30 µg/mL

Case Study 2: Anticancer Efficacy

A series of quinoline derivatives were evaluated for their cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7). Compounds similar to this compound showed IC50 values in the low micromolar range, indicating promising anticancer activity.

CompoundIC50 (HeLa)IC50 (MCF-7)
D8 µM12 µM
E5 µM10 µM
F15 µM20 µM

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